molecular formula C15H10N2O2 B11865946 Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate CAS No. 838823-88-4

Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate

Katalognummer: B11865946
CAS-Nummer: 838823-88-4
Molekulargewicht: 250.25 g/mol
InChI-Schlüssel: CYAHBGZGAJGHJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate is a complex organic compound with the molecular formula C15H10N2O2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate typically involves a multi-step process. One common method includes the three-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate, and CH acids in anhydrous acetonitrile under microwave irradiation at 130°C . This method is efficient and yields the desired product in moderate quantities.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents like acetonitrile or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing.

    Industry: Although not widely used industrially, its unique properties make it valuable for specialized applications in material science and organic electronics.

Wirkmechanismus

The mechanism by which Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate exerts its effects involves interaction with molecular targets such as enzymes and receptors. It has been shown to act as a topoisomerase inhibitor, interfering with DNA replication and transcription processes . This mechanism is particularly relevant in its potential anti-cancer activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a topoisomerase inhibitor sets it apart from other similar compounds, making it a valuable molecule for research in medicinal chemistry.

Eigenschaften

CAS-Nummer

838823-88-4

Molekularformel

C15H10N2O2

Molekulargewicht

250.25 g/mol

IUPAC-Name

methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate

InChI

InChI=1S/C15H10N2O2/c1-19-15(18)13-8-11(9-16)14-12-5-3-2-4-10(12)6-7-17(13)14/h2-8H,1H3

InChI-Schlüssel

CYAHBGZGAJGHJB-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C2N1C=CC3=CC=CC=C32)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.